molecular formula C14H25NO15S B012807 Glc-nac6S-idoa CAS No. 110685-78-4

Glc-nac6S-idoa

Cat. No.: B012807
CAS No.: 110685-78-4
M. Wt: 479.4 g/mol
InChI Key: SIGLKDHQMISGEY-YUDSPMMPSA-N
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Description

Cholate, also known as cholic acid, is a primary bile acid that plays a crucial role in the digestion and absorption of dietary fats. It is synthesized in the liver from cholesterol and is one of the most abundant bile acids in the human body. Cholate is a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholate is synthesized from cholesterol through a series of enzymatic reactions in the liver. The process involves hydroxylation at specific positions on the steroid nucleus, followed by oxidation and conjugation with glycine or taurine to form bile salts .

Industrial Production Methods: Industrial production of cholate typically involves extraction from bovine or ovine bile. The bile is processed to isolate cholic acid, which is then purified to obtain cholate. This process includes steps such as precipitation, filtration, and crystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Cholate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

Scientific Research Applications

Cholate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the preparation of micelles and liposomes for drug delivery systems.

    Biology: Plays a role in studying membrane proteins and their interactions.

    Medicine: Used in the formulation of pharmaceuticals for the treatment of gallstones and other liver-related disorders.

    Industry: Employed in the production of detergents and emulsifiers

Mechanism of Action

Cholate exerts its effects primarily by emulsifying dietary fats in the intestine, facilitating their digestion and absorption. It interacts with dietary lipids to form micelles, which are then absorbed by the intestinal mucosa. Cholate also regulates the activity of cytochrome c oxidase in mitochondria, influencing cellular respiration and energy production .

Comparison with Similar Compounds

Cholate is often compared with other bile acids such as:

Cholate is unique due to its specific hydroxylation pattern and its role as a primary bile acid, making it essential for the emulsification and absorption of dietary fats.

Properties

CAS No.

110685-78-4

Molecular Formula

C14H25NO15S

Molecular Weight

479.4 g/mol

IUPAC Name

(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C14H25NO15S/c1-4(17)15-7-10(21)9(20)6(3-28-31(25,26)27)29-14(7)30-12(11(22)13(23)24)8(19)5(18)2-16/h5-12,14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24)(H,25,26,27)/t5-,6+,7+,8+,9+,10+,11+,12-,14+/m0/s1

InChI Key

SIGLKDHQMISGEY-YUDSPMMPSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC(C(C(CO)O)O)C(C(=O)O)O)COS(=O)(=O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]([C@@H]([C@H](CO)O)O)[C@H](C(=O)O)O)COS(=O)(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(C(CO)O)O)C(C(=O)O)O)COS(=O)(=O)O)O)O

Synonyms

Glc-NAc6S-IdOA
O-((Nalpha)-acetylglucosamine 6-sulfate)-(1-3)-idonic acid

Origin of Product

United States

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